N-(2,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
Properties
CAS No. |
585549-56-0 |
|---|---|
Molecular Formula |
C20H19F2N3O2S2 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H19F2N3O2S2/c1-2-25-19(27)17-12-5-3-4-6-15(12)29-18(17)24-20(25)28-10-16(26)23-14-8-7-11(21)9-13(14)22/h7-9H,2-6,10H2,1H3,(H,23,26) |
InChI Key |
OJUKGEQWZNLRPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C=C3)F)F)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Mercapto-N-(2,4-difluorophenyl)acetamide
This precursor is prepared by treating 2-chloroacetamide with 2,4-difluoroaniline in THF under reflux, followed by thiolation using thiourea in HCl/EtOH . The intermediate is isolated via filtration and recrystallized in 70% yield.
Optimization and Yield Analysis
Comparative studies highlight the impact of reaction conditions on yield:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrimidine Cyclization | Ethyl acetoacetate, H₂SO₄, 120°C, 8h | 65 | 90 |
| Hydrogenation | Pd/C, H₂ (50 psi), EtOH, 12h | 85 | 95 |
| Sulfanyl Substitution | K₂CO₃, DMF, 60°C, 6h | 78 | 92 |
Microwave irradiation during cyclization increases yield to 78% while reducing time to 45 minutes . Solvent selection also plays a critical role; substituting DMF with acetonitrile in the sulfanyl step improves purity to 98% by minimizing side reactions.
Scalability and Industrial Considerations
Batch processing under GMP guidelines requires strict control over residual solvents. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) ensures compliance with pharmaceutical standards. The final compound exhibits stability under ambient conditions for 24 months , confirmed by accelerated degradation studies.
Challenges and Alternative Routes
Alternative methods include one-pot syntheses integrating cyclization and hydrogenation steps. For instance, using H₂ gas in situ during pyrimidine formation reduces intermediate isolation but risks over-reduction of aromatic systems. Enzymatic catalysis has been explored for greener synthesis, though yields remain suboptimal (~50%) .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound's structure combines elements of both aromatic and heterocyclic chemistry. It features a difluorophenyl group linked to an acetamide moiety and a benzothieno-pyrimidine derivative through a sulfanyl bond. This arrangement is indicative of potential pharmacological properties.
Preliminary studies have indicated that N-(2,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibits significant biological activity. Specific areas of interest include:
Anticancer Activity : Research has demonstrated that compounds with similar structural motifs possess anticancer properties. For instance, a study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, indicating the potential for this compound in cancer therapy .
Antimicrobial Properties : The compound's unique structure may confer antimicrobial activity. Compounds containing benzothieno and pyrimidine derivatives have been shown to exhibit various degrees of antimicrobial effects against different pathogens.
Medicinal Chemistry Applications
The integration of the difluorophenyl and benzothieno-pyrimidine components suggests applications in drug design for various therapeutic areas:
Diabetes Management : Similar compounds have been utilized in the synthesis of drugs for diabetes management. The structural similarities with known sulfonylureas indicate potential efficacy in glucose regulation .
Neurological Disorders : Given the complexity of its structure, there is potential for applications in treating neurological disorders. Compounds with similar frameworks have been explored for their neuroprotective effects.
Synthesis and Development
The synthesis of N-(2,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves multi-step processes that can be optimized for yield and purity. The development of efficient synthetic routes is crucial for advancing its application in pharmaceutical formulations.
Case Studies
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications
a) Hexahydrobenzothienopyrimidine Derivatives
Impact on Activity :
- 4-Oxo is conserved across analogs, suggesting its critical role in hydrogen bonding or structural stability.
Acetamide Side Chain Variations
Impact on Activity :
- 2,4-Difluorophenyl in the target compound likely improves metabolic stability and target binding via electronegative interactions, contrasting with non-fluorinated phenyl groups in .
- Fluorine substitution may reduce oxidative metabolism, enhancing bioavailability compared to hydroxylated analogs .
a) MMP-9 Inhibition
- The target compound shares structural motifs with N-(4-fluorophenyl)-4-(4-oxo-...hexahydroquinazolin-2-ylthio)butanamide , a selective MMP-9 inhibitor (KD = 320 nM).
b) Antibacterial/Anti-inflammatory Activity
- Benzothiazole analogs (e.g., 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide ) show potent anti-inflammatory (IC50 ~10 µM) and antibacterial (MIC ~2 µg/mL) activity.
- The target compound’s sulfanyl acetamide group may similarly engage bacterial enzymes or inflammatory mediators.
Physicochemical and Pharmacokinetic Comparison
Biological Activity
N-(2,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound with potential therapeutic applications. Its unique structure incorporates both difluorophenyl and benzothieno derivatives, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 408.409 g/mol. The compound features a difluorophenyl group and a thieno-pyrimidine moiety linked via a sulfanyl acetamide structure.
| Property | Value |
|---|---|
| Molecular Formula | C22H18F2N4O2 |
| Molecular Weight | 408.409 g/mol |
| Purity | ≥ 95% |
Antimicrobial Activity
Research indicates that compounds similar to N-(2,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds with similar structures have shown moderate to significant antibacterial activity against various strains of bacteria. The lipophilicity of these compounds appears to enhance their efficacy against bacterial pathogens .
- Antifungal Activity : Similar derivatives have also demonstrated antifungal properties against pathogens such as Rhizoctonia solani, indicating the potential use of this compound in agricultural applications .
Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes involved in disease processes:
- Aldose Reductase Inhibition : Aldose reductase (ALR2) is implicated in diabetic complications due to its role in converting glucose to sorbitol. Compounds designed based on similar frameworks have shown promising inhibition of ALR2 activity, suggesting that N-(2,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide could serve as a potential therapeutic agent for diabetes-related conditions .
Antioxidant Properties
The antioxidant capacity of related compounds has been evaluated through various assays. These compounds can scavenge free radicals and reduce oxidative stress markers in cellular models . The presence of the thieno-pyrimidine structure may contribute to enhanced antioxidant activity.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- In Vivo Studies : Animal models treated with derivatives of this compound showed reduced inflammation and improved metabolic profiles compared to controls. This suggests potential applications in treating metabolic disorders .
- In Vitro Assays : Cell line studies demonstrated that these compounds can induce apoptosis in cancer cells while sparing normal cells, highlighting their selective cytotoxicity .
Q & A
Q. What crystallographic techniques elucidate its 3D structure?
- Crystallography workflow :
- Crystal growth : Vapor diffusion (e.g., sitting-drop) with PEG-based precipitants .
- Data collection : Synchrotron X-ray (λ = 0.98 Å) to resolve fluorine atoms and sulfanyl bonds .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen placement .
Q. Can this compound serve as a fluorescent probe for target engagement?
- Derivatization strategies :
- Fluorophore conjugation : Attach BODIPY or Cy5 via the acetamide nitrogen (NMR-monitored coupling) .
- FRET assays : Pair with quencher-labeled target proteins to monitor real-time binding .
- Microscopy : Confocal imaging in live cells to track subcellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
